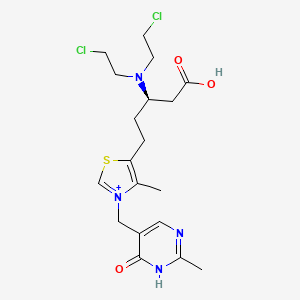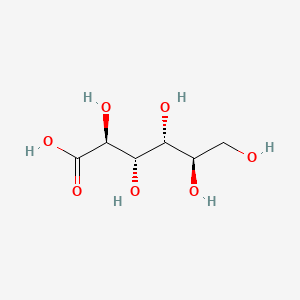
D-Mannonic acid
Overview
Description
Mechanism of Action
Target of Action
D-Mannonic acid, also known as D-Mannonate, primarily targets T cells in the immune system . It particularly influences the differentiation of regulatory T cells (Treg cells) . These cells play a crucial role in maintaining immune homeostasis and preventing autoimmunity.
Mode of Action
This compound interacts with its targets by promoting Transforming Growth Factor-beta (TGF-β) activation . This activation is mediated by the upregulation of integrin αvβ8 and the generation of reactive oxygen species (ROS) , which are produced by increased fatty acid oxidation . The activation of TGF-β by this compound stimulates the differentiation of Treg cells .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the TGF-β signaling pathway . The activation of this pathway leads to the differentiation of Treg cells, which can suppress the immune response and prevent immunopathology .
Pharmacokinetics
It’s known that this compound is a naturally occurring compound found in many plants and fruits, and it exists in all living organisms, ranging from bacteria to humans .
Result of Action
The primary result of this compound’s action is the suppression of immunopathology . By promoting the differentiation of Treg cells, this compound can increase the proportion of these cells in the body, leading to a reduction in immune response and a decrease in the occurrence of autoimmune diseases .
Biochemical Analysis
Biochemical Properties
D-Mannonic acid is involved in several biochemical reactions, primarily acting as a substrate for various enzymes. One notable enzyme is mannonate oxidoreductase, which catalyzes the oxidation of D-mannonate to D-fructuronate . Additionally, this compound interacts with proteins and other biomolecules, functioning as a Bronsted acid capable of donating a hydron to an acceptor . These interactions are crucial for maintaining cellular homeostasis and facilitating metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, this compound is a metabolite produced during metabolic reactions . It has been observed to affect the glycosylation of certain proteins, which is essential for proper protein folding and function . Furthermore, this compound can modulate immune responses by promoting the differentiation of regulatory T cells, thereby suppressing immunopathology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, this compound acts as a substrate for mannonate oxidoreductase, facilitating the conversion of D-mannonate to D-fructuronate . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have beneficial effects, such as promoting immune tolerance and reducing inflammation . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mannonate pathway. In this pathway, this compound is converted to D-fructuronate by the enzyme mannonate oxidoreductase . This conversion is essential for the utilization of this compound as a carbon source in various organisms. Additionally, this compound can interact with other enzymes and cofactors, influencing metabolic flux and the levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound to specific cellular compartments . The distribution of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .
Subcellular Localization
This compound is localized to various subcellular compartments, where it exerts its biological functions. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be found in the cytoplasm, where it participates in metabolic reactions, and in the nucleus, where it may influence gene expression . The precise localization of this compound is essential for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Mannonic acid can be synthesized through the oxidation of D-mannose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective oxidation of the hydroxyl group at the C-1 position of D-mannose .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Enzymatic conversion using microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for efficient production . These enzymes catalyze the isomerization and epimerization of D-mannose to this compound under mild conditions, making the process environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: D-Mannonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
D-Mannuronic acid: Formed through oxidation.
D-Mannitol: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Scientific Research Applications
D-Mannonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-Galactonic acid: Another aldonic acid with similar chemical properties.
D-Gluconic acid: An aldonic acid derived from glucose.
D-Mannuronic acid: An oxidized form of D-Mannonic acid.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis of important biomolecules. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-MBMOQRBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331426, DTXSID20873879 | |
| Record name | Mannonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Mannonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-37-2, 642-99-9 | |
| Record name | Mannonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Mannonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Mannonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of D-Mannonic acid is C6H12O7, and its molecular weight is 196.16 g/mol.
A: Yes, Infrared (IR) spectroscopy analysis of this compound reveals characteristic absorption peaks, indicating the presence of O-H, N-H, C-H, C-N, N-O, S-O and N-N functional groups. []
ANone: The provided research papers do not describe specific catalytic properties of this compound.
ANone: The provided research papers do not mention any computational studies specifically on this compound.
A: Research suggests that the acetylated form of this compound, specifically acetylated L-mannonic acid γ-lactone, can inhibit the synergistic effects of rhamnogalacturonan in enhancing the cytotoxicity of natural killer (NK) and lymphokine-activated killer (LAK) cells. This inhibition suggests a role of acetylated this compound in the recognition process between these immune cells and tumor cells. [, ]
ANone: The provided papers do not delve into specific formulation strategies for this compound.
ANone: The provided research papers do not contain information about specific SHE regulations for this compound.
ANone: The provided research papers do not provide detailed information on the ADME of this compound.
A: While the provided research does not directly investigate the therapeutic efficacy of this compound, it sheds light on its biological activity. Acetylated D-mannose and acetylated L-mannonic acid gamma-lactone effectively inhibit the synergistic effects of rhamnogalacturonan in boosting the cytotoxic activity of NK and LAK cells. This inhibition highlights the potential role of this compound derivatives in influencing immune responses against tumor cells. [, ]
ANone: The provided research papers do not discuss any resistance mechanisms related to this compound.
ANone: The provided research papers do not focus on the toxicological profile of this compound. Further research is needed to understand its safety profile comprehensively.
ANone: The provided research papers do not discuss any specific drug delivery strategies for this compound.
ANone: Several analytical methods are employed to study this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, like those found in fermented products and biological samples. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection or mass spectrometry, offers a powerful tool for separating and quantifying this compound in various matrices. []
- Paper Chromatography: This classic technique can be used for the initial separation and identification of this compound based on its differential migration on paper. [, ]
- Thin Layer Chromatography (TLC): Similar to paper chromatography, TLC allows for the separation and identification of this compound based on its differential migration on a thin layer of adsorbent material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


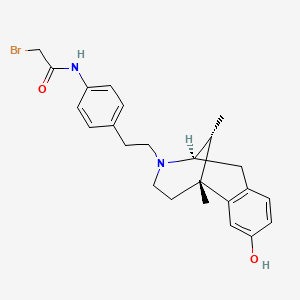
![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)
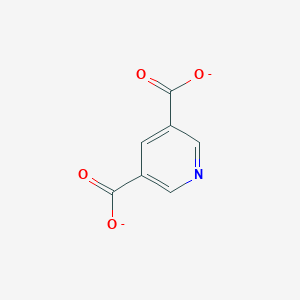
![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)
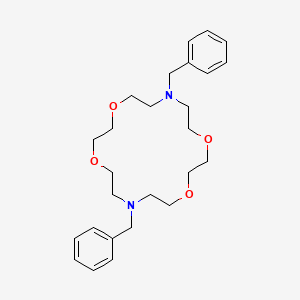
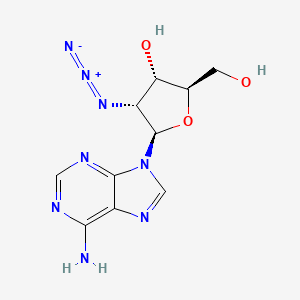
![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)

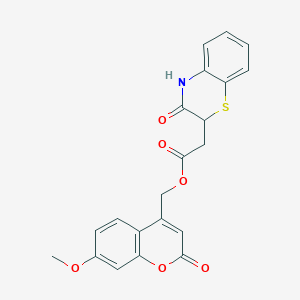
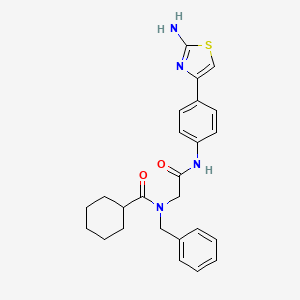
![(2S)-2-[4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1229892.png)
